1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate
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Overview
Description
1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate is a synthetic organic compound with the molecular formula C₁₂H₁₉F₂NO₄ It is a piperidine derivative characterized by the presence of two fluorine atoms at the 5-position, a tert-butyl group at the 1-position, and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Addition of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate: Similar structure but with only one fluorine atom.
1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate: Lacks fluorine atoms, affecting its chemical properties.
1-tert-Butyl 3-methyl 5,5-dichloropiperidine-1,3-dicarboxylate: Chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness
1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate is unique due to the presence of two fluorine atoms, which significantly influence its chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5,5-difluoropiperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-8(9(16)18-4)5-12(13,14)7-15/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMQSTZMIVFBRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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